molecular formula C11H14ClNO4 B3369537 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride CAS No. 2376143-22-3

2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride

Cat. No.: B3369537
CAS No.: 2376143-22-3
M. Wt: 259.68 g/mol
InChI Key: ZCXSTXZWTSZMNY-UHFFFAOYSA-N
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Description

2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C12H15NO5·HCl It is a derivative of phenylalanine, an essential amino acid, and features a methoxycarbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-(methoxycarbonyl)benzaldehyde.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 3-(methoxycarbonyl)benzaldehyde and glycine to form an intermediate compound.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, resulting in the formation of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its methoxycarbonyl group may also play a role in modulating its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-(methoxycarbonyl)phenyl)propanoic acid
  • 2-Amino-3-(4-(methoxycarbonyl)phenyl)propanoic acid
  • 2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid

Uniqueness

2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is unique due to the specific position of the methoxycarbonyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional specificity can result in different interactions with enzymes and receptors compared to its isomers.

Properties

IUPAC Name

2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSTXZWTSZMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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